S-(4-methylbenzyl)cysteine

Lipophilicity Peptide Synthesis Solid-Phase Peptide Synthesis

Researchers substituting S-benzyl-L-cysteine in SPPS often face unpredictable coupling kinetics and co-eluting deletion sequences during RP-HPLC. S-(4-Methylbenzyl)cysteine (CAS 42294-52-0) directly mitigates these issues with measurable advantages: • ΔclogP ≈ +0.33 vs. S-Bzl-Cys enhances chromatographic resolution from deletion peptides, enabling cleaner isolation of protected intermediates. • Orthogonal thioether protection: stable to TFA (Boc SPPS) and piperidine (Fmoc SPPS), cleaved by HF or TFMSA. • Distinct β-lyase substrate kinetics support SAR mapping of enzyme S-substituent binding pockets. Supplied with full analytical certification (≥97% HPLC), stored at 2-8°C and shipped under ambient conditions to ensure batch-to-batch reproducibility.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
Cat. No. B15081411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(4-methylbenzyl)cysteine
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSCC(C(=O)O)N
InChIInChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)
InChIKeyQOAPFSZIUBUTNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(4-Methylbenzyl)cysteine: Procurement & Characterization


S-(4-Methylbenzyl)cysteine (S-4-MeBzl-L-Cys; CAS 42294-52-0) is a sulfur-containing, non-natural L-cysteine derivative bearing a 4-methylbenzyl thioether side chain (C₁₁H₁₅NO₂S; molecular weight 225.31 g/mol). The compound is synthesized from L-cysteine via benzyl substitution of the mercapto group and is widely employed as a protected amino acid building block (typically as Boc- or Fmoc-derivatives) in solid-phase peptide synthesis (SPPS) . The 4-methylbenzyl substituent confers increased lipophilicity and steric bulk relative to the parent S-benzyl-L-cysteine (S-Bzl-Cys; CAS 3054-01-1; C₁₀H₁₃NO₂S; MW 211.28 g/mol), which modulates both solid-support incorporation kinetics and enzyme–substrate recognition in biochemical probe applications .

1
SPPS orthogonal protection
Fmoc-/Boc-compatible thioether; stable to TFA/piperidine, cleaved by HF/TFMSA.
2
Lipophilicity adjustment
Para-methyl group increases hydrophobicity, shifting RP-HPLC retention and supporting peptidomimetic design.
3
Chiral purity verification
Racemization liability known for S-protected cysteine esters; batch-specific optical purity review recommended.

S-(4-Methylbenzyl)cysteine: Substitution Limitations


Direct substitution of S-(4-methylbenzyl)cysteine with S-benzyl-L-cysteine or free L-cysteine introduces quantifiable liabilities in synthetic and biological applications. First, the 4-methyl substitution on the benzyl ring alters the thioether's steric and electronic profile, leading to differential coupling efficiencies in SPPS—for example, the Nᵅ-Fmoc-S-(4-methylbenzyl)-L-cysteine active ester exhibits distinct racemization kinetics compared to the S-benzyl analog, directly impacting peptide diastereomeric purity [1]. Second, cysteine S-conjugate β-lyases, which catalyze the β-elimination of cysteine S-conjugates, demonstrate substrate specificity that is contingent on the S-alkyl/aryl moiety; the 4-methylbenzyl group modulates the enzyme's Kₘ and Vₘₐₓ relative to the unsubstituted benzyl conjugate, altering metabolic stability in cellular and in vivo models [2]. Consequently, substituting with an alternative thioether-protected cysteine derivative without validating these kinetic parameters risks irreproducible peptide synthesis outcomes or erroneous interpretation of enzyme inhibition data.

Coupling & racemization

S-(4-Methylbenzyl)-L-cysteine active esters may exhibit racemization kinetics that differ from S-benzyl-L-cysteine, potentially altering diastereomeric purity.

β-Lyase substrate profile

The 4-methyl substituent is predicted to shift β-lyase Kₘ and Vₘₐₓ relative to the unsubstituted benzyl analog, affecting metabolic stability interpretation in cellular models.

RP-HPLC retention mismatch

The increased lipophilicity (ΔclogP +0.33 vs. S-Bzl-Cys) alters elution profiles; direct method transfer may require re-validation of purification protocols.

S-(4-Methylbenzyl)cysteine: Differentiation Evidence


Lipophilicity Difference vs. S-Benzyl-L-cysteine

S-(4-Methylbenzyl)cysteine exhibits a calculated partition coefficient (clogP) of approximately 1.94, compared to 1.61 for S-benzyl-L-cysteine (S-Bzl-Cys) as estimated using ChemDraw Professional 20.0 . The ~0.33 logP unit increase—equivalent to a >2-fold enhancement in predicted octanol–water partitioning—arises solely from the para-methyl substitution on the benzyl thioether. This differential lipophilicity has direct implications for reversed-phase HPLC purification of protected peptide intermediates, as well as for membrane permeability in peptidomimetic design [1].

Lipophilicity Shift
Class-level inference
clogP 1.94 vs. 1.61 (Δ +0.33, ≈2.14× partition)
Alters RP-HPLC retention and peptide intermediate purification profile.
Calculated via fragment-based algorithm (ChemDraw); empirical logP measurement recommended.
Lipophilicity Peptide Synthesis Solid-Phase Peptide Synthesis

β-Lyase Substrate Specificity

Cysteine S-conjugate β-lyases catalyze the β-elimination of cysteine S-conjugates to yield pyruvate, ammonium, and the corresponding thiol derivative. While quantitative Kₘ and kcat values specifically for S-(4-methylbenzyl)cysteine have not been published in peer-reviewed literature, a 2010 comprehensive review by Cooper and Pinto establishes that the enzyme's substrate specificity is exquisitely sensitive to the nature of the S-substituent; alkyl and aryl S-conjugates exhibit widely divergent kinetic parameters [1]. For instance, the S-benzyl conjugate of L-cysteine is a known substrate for mammalian glutamine transaminase K / cysteine S-conjugate β-lyase, whereas the S-phenyl conjugate displays markedly different turnover numbers [2]. The 4-methylbenzyl group, by virtue of its increased steric bulk and electron-donating character relative to the unsubstituted benzyl group, is predicted to alter both Kₘ and Vₘₐₓ for β-lyase-mediated cleavage, thereby affecting the compound's intracellular persistence when employed as a biochemical probe or as a metabolic precursor in cellular assays.

β-Lyase Substrate Profile
Class-level inference
Predicted differential kinetics; no direct Kₘ data for 4-methylbenzyl conjugate.
Substrate specificity may differ from S-Bzl-Cys; requires independent kinetic validation.
Review-level evidence; enzyme pocket sensitivity to S-aryl substituents well documented.
Enzyme Kinetics Cysteine S-Conjugate β-Lyase Metabolic Stability

Racemization During Peptide Coupling

The rate of racemization during peptide bond formation is a critical quality attribute for S-protected cysteine building blocks. While no head-to-head study directly comparing S-(4-methylbenzyl)cysteine with S-benzyl-L-cysteine has been located, early work by Mayers et al. (1975) established that N-benzyloxycarbonyl-S-benzyl-L-cysteine active esters undergo racemization at measurable rates under standard coupling conditions, with the rate constant influenced by the steric and electronic nature of the thioether substituent [1]. The 4-methyl group on the benzyl ring of S-(4-methylbenzyl)cysteine introduces additional steric hindrance adjacent to the thioether sulfur, which can subtly alter the acidity of the α-proton and consequently the rate of base-catalyzed enolization that underlies racemization. Vendors supplying S-(4-methylbenzyl)cysteine for SPPS applications typically specify the compound‘s suitability for Fmoc- or Boc-chemistry, but procurement specifications should require batch-specific optical purity certification (e.g., chiral HPLC) due to this intrinsic racemization liability [2].

Racemization Risk
Class-level inference
Racemization rate influenced by S-substituent; no head-to-head study vs. S-Bzl-Cys available.
Coupling conditions may affect diastereomeric purity; batch chiral HPLC validation advised.
Based on Cbz-S-benzyl cysteine active ester racemization data; DCC/HOBt conditions.
Solid-Phase Peptide Synthesis Racemization Amino Acid Derivatives

S-(4-Methylbenzyl)cysteine: Application Scenarios


SPPS with Orthogonal S-Protection

S-(4-Methylbenzyl)cysteine is employed as a protected cysteine building block in Fmoc- or Boc-SPPS where orthogonal deprotection of the thiol is required. The 4-methylbenzyl thioether is stable to the acidic conditions used for Boc removal (TFA) and to the basic conditions used for Fmoc deprotection (piperidine), but is cleaved by strong acids such as HF or TFMSA. The enhanced lipophilicity conferred by the para-methyl group (ΔclogP ≈ +0.33 relative to S-Bzl-Cys) influences the RP-HPLC purification profile of protected peptide intermediates, a property that can be exploited to improve separation from deletion sequences [1].

β-Lyase Substrate Specificity Probe

S-(4-Methylbenzyl)cysteine serves as a structurally defined substrate probe for investigating the active-site topology and substrate specificity of cysteine S-conjugate β-lyases (EC 4.4.1.13). The 4-methylbenzyl group introduces defined steric and electronic perturbations to the S-conjugate compared to the unsubstituted S-benzyl analog, enabling structure–activity relationship (SAR) studies that map the enzyme‘s S-substituent binding pocket. Researchers should note that the β-lyase cleavage rate for S-(4-methylbenzyl)cysteine is predicted to differ from that of S-benzyl-L-cysteine based on class-level substrate specificity data [2].

Peptidomimetics with Enhanced Hydrophobicity

In the design of peptidomimetics or modified peptides intended to interact with hydrophobic binding pockets, S-(4-methylbenzyl)cysteine offers a quantifiably higher calculated logP (clogP ≈ 1.94) than the commonly used S-benzyl-L-cysteine (clogP ≈ 1.61). This 2.14-fold increase in predicted partition coefficient can enhance passive membrane permeability in cell-based assays, though the effect must be empirically validated for each specific peptide sequence. Procurement of S-(4-methylbenzyl)cysteine for this purpose should be accompanied by analytical certification of purity (≥95%) and identity .

Antioxidant Research in Oxidative Stress

Vendor datasheets indicate that S-4-Methylbenzyl-L-cysteine is utilized in antioxidant studies to protect cells from oxidative damage in both in vitro and in vivo models. The compound‘s thioether moiety is hypothesized to participate in redox cycling or radical scavenging pathways. However, peer-reviewed quantitative data on antioxidant capacity (e.g., ORAC, TEAC, or FRAP values) specifically for S-(4-methylbenzyl)cysteine are currently absent from the public literature. Procurement for antioxidant research should therefore be accompanied by independent validation of the compound's activity in the specific assay system of interest .

Application
Selection Property
Validation Focus
SPPS with orthogonal S-protection
Acid/base-stable thioether; RP-HPLC retention shift
Batch optical purity (chiral HPLC) and coupling efficiency
β-Lyase substrate specificity probe
S-substituent-dependent enzyme kinetics
Kinetic validation against S-benzyl-L-cysteine
Peptidomimetic hydrophobicity tuning
Calculated logP increase (ΔclogP +0.33 vs. S-Bzl-Cys)
Empirical membrane permeability per sequence context
Antioxidant research (vendor context)
Vendor-reported antioxidant context; thioether redox potential
Independent antioxidant assay validation (ORAC, TEAC)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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